

Spectroscopic Profile of 4-Bromo-2,6-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylaniline

Cat. No.: B044771

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromo-2,6-dimethylaniline** (CAS No. 24596-19-8), a crucial intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

4-Bromo-2,6-dimethylaniline, also known as 4-bromo-2,6-xylidine, is an aromatic amine whose structural integrity is paramount in its subsequent applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the unambiguous identification and purity assessment of this compound. This guide presents a detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data Analysis

The following sections provide a detailed breakdown of the spectroscopic data for **4-Bromo-2,6-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Bromo-2,6-dimethylaniline** exhibits three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.044	Singlet	2H	Ar-H
3.53	Singlet	2H	-NH ₂
2.123	Singlet	6H	-CH ₃

Table 1: ¹H NMR Spectroscopic Data for **4-Bromo-2,6-dimethylaniline**.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
142.1	C-N
131.2	C-H (aromatic)
122.2	C-CH ₃
113.1	C-Br
17.6	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-2,6-dimethylaniline**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3473, 3385	Strong	N-H Stretch (asymmetric & symmetric)
2962, 2921	Medium	C-H Stretch (aliphatic)
1621	Strong	N-H Bend
1568	Strong	C=C Stretch (aromatic)
1285	Medium	C-N Stretch
853	Strong	C-H Bend (aromatic)
545	Medium	C-Br Stretch

Table 3: Key IR Absorption Bands for **4-Bromo-2,6-dimethylaniline**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
201	96.70	[M+2] ⁺ Molecular ion (with ⁸¹ Br isotope)
199	99.99	[M] ⁺ Molecular ion (with ⁷⁹ Br isotope)
120	73.60	[M - Br] ⁺ Fragment
200	22.90	[M+1] ⁺ Isotopic peak
91	15.70	[C ₇ H ₇] ⁺ Tropylium ion fragment

Table 4: Mass Spectrometry Data for **4-Bromo-2,6-dimethylaniline**.[\[2\]](#)

Experimental Protocols

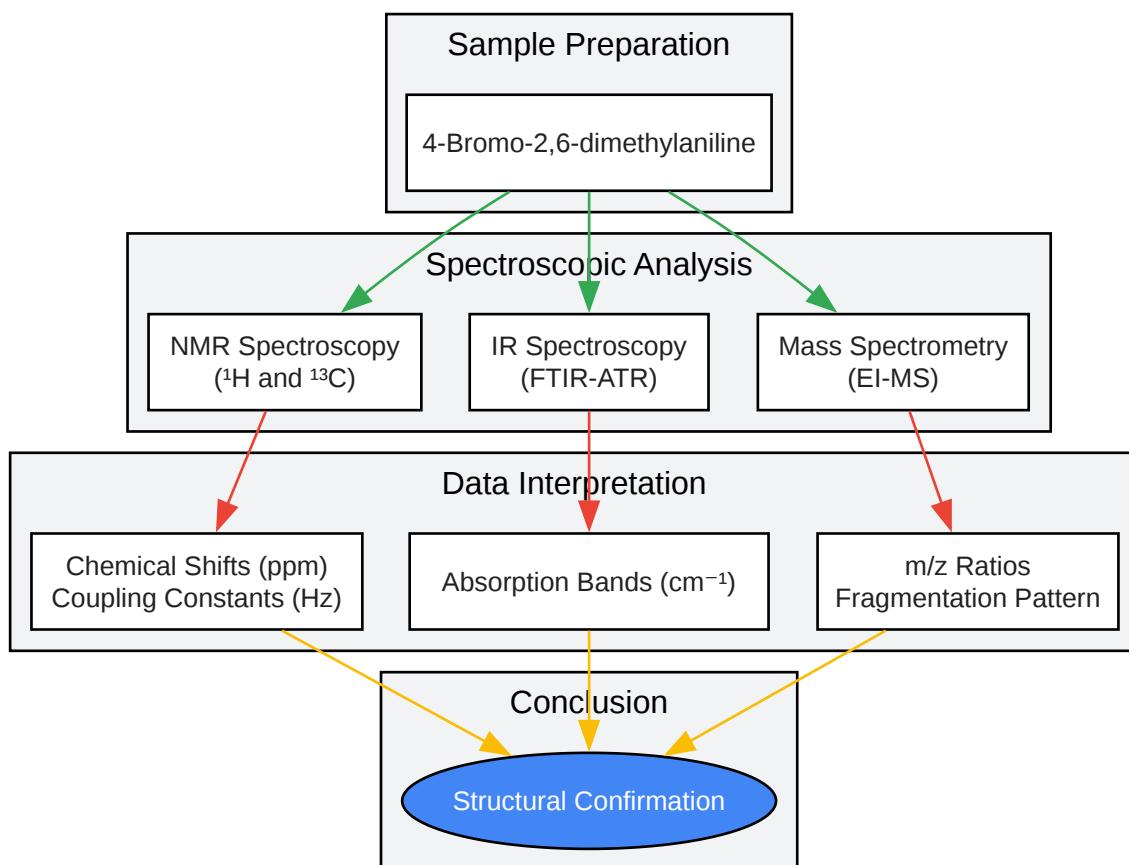
The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-2,6-dimethylaniline** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition for ^1H NMR:
 - Acquire the spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Employ a longer relaxation delay (5-10 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
 - Accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

IR Spectroscopy Protocol (ATR Method)

- Sample Preparation: Place a small amount of solid **4-Bromo-2,6-dimethylaniline** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans to obtain a high-quality spectrum.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.


Mass Spectrometry Protocol (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
- Instrumentation: Employ a mass spectrometer with an Electron Impact (EI) ionization source.
- Data Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak $[\text{M}]^+$ and the $[\text{M}+2]^+$ peak, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ^{79}Br .

and ^{81}Br . Analyze the fragmentation pattern to support the proposed structure.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **4-Bromo-2,6-dimethylaniline** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of **4-Bromo-2,6-dimethylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2,6-dimethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044771#spectroscopic-data-of-4-bromo-2-6-dimethylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com